molecular formula C16H11BrN2O B2518176 4-[4-(4-bromophenyl)pyrimidin-2-yl]phenol CAS No. 477846-98-3

4-[4-(4-bromophenyl)pyrimidin-2-yl]phenol

Cat. No.: B2518176
CAS No.: 477846-98-3
M. Wt: 327.181
InChI Key: MWHBZQCZMOXCRK-UHFFFAOYSA-N
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Description

4-[4-(4-bromophenyl)pyrimidin-2-yl]phenol is a useful research compound. Its molecular formula is C16H11BrN2O and its molecular weight is 327.181. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(4-bromophenyl)pyrimidin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O/c17-13-5-1-11(2-6-13)15-9-10-18-16(19-15)12-3-7-14(20)8-4-12/h1-10,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHBZQCZMOXCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320232
Record name 4-[4-(4-bromophenyl)pyrimidin-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679219
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477846-98-3
Record name 4-[4-(4-bromophenyl)pyrimidin-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 4-[4-(4-bromophenyl)pyrimidin-2-yl]phenol Scaffold

The assembly of the core structure of this compound is primarily achieved through the sequential formation of the pyrimidine (B1678525) heterocycle and the attachment of the necessary phenyl groups. Key strategies include nucleophilic aromatic substitution for building the pyrimidine core and palladium-catalyzed cross-coupling reactions for introducing the aryl substituents.

The formation of the pyrimidine ring, a key heterocyclic core in many biologically active molecules, can be accomplished through various synthetic routes. One of the fundamental and widely adopted methods is the cyclocondensation reaction, which often proceeds via a mechanism analogous to nucleophilic aromatic substitution (SNAr). In this approach, a precursor containing an activated leaving group is reacted with a suitable nucleophile to form the heterocyclic system. nih.gov

For pyrimidine synthesis, this typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing nucleophile. The reaction is characterized by the attack of the nucleophile on the electrophilic carbon centers of the dicarbonyl compound, leading to an intermediate that subsequently cyclizes to form the pyrimidine ring. The presence of electron-withdrawing groups on the aromatic substrate enhances its reactivity towards nucleophilic attack. libretexts.org While intermediates in these reactions, known as Meisenheimer complexes, have been isolated in some cases with poor leaving groups, they are typically transient when good leaving groups are present. nih.gov The regioselectivity of these substitutions is a critical aspect, particularly in precursors with multiple leaving groups, such as 2,4-dichloroquinazoline, where the 4-position is preferentially attacked by amine nucleophiles. nih.gov

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, and the Suzuki–Miyaura reaction is one of the most versatile and widely used methods in this class. nih.gov This reaction facilitates the coupling of an organoboron reagent (like a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govmdpi.com

In the synthesis of the this compound scaffold, the Suzuki–Miyaura coupling is crucial for introducing the 4-bromophenyl group onto the pyrimidine core. This can be achieved by reacting a halogenated pyrimidine intermediate, such as a dichloropyrimidine derivative, with a (4-bromophenyl)boronic acid. mdpi.com The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. nih.gov Pyrimidine heterocycles are generally excellent substrates for this type of coupling reaction. mdpi.com

An exemplary reaction involves the arylation of a precursor like 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using a Pd(0) catalyst to generate novel pyrimidine analogs. mdpi.com This demonstrates the feasibility and efficiency of using Suzuki coupling to append aryl moieties to a pre-formed pyrimidine ring.

The efficiency and yield of the Suzuki–Miyaura coupling are highly dependent on the specific reaction conditions. Optimization of parameters such as the catalyst, base, solvent, and temperature is essential for achieving desired outcomes.

For the arylation of halogenated pyrimidines, studies have shown that the choice of catalyst and base is critical. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly employed and effective catalyst for these transformations. mdpi.com The selection of the base also plays a significant role; inorganic bases such as potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently used to facilitate the transmetalation step. mdpi.commdpi.comresearchgate.net

Table 1: Optimized Reaction Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrimidines
ParameterConditionReference
CatalystPd(PPh₃)₄ (5 mol%) mdpi.com
BaseK₃PO₄ mdpi.com
Solvent1,4-Dioxane / H₂O mdpi.com
Temperature70–80 °C mdpi.com
ReactantArylboronic acids mdpi.com

Introduction and Functionalization of the Phenolic Moiety

The introduction of the phenolic group is a critical step in the synthesis of the target compound. This can be accomplished at different stages of the synthetic sequence. One common strategy involves a nucleophilic aromatic substitution (SNAr) reaction where a halogenated pyrimidine intermediate is treated with a phenol (B47542) or a protected phenol derivative.

For example, a diaryl ether linkage can be formed by reacting a chloro-substituted heterocycle, such as 2-chloro-5-nitropyrimidine, with a phenol derivative like 4-benzyloxyphenol. nih.gov This approach protects the reactive hydroxyl group during the coupling reaction. The protecting group (e.g., benzyl) can then be removed in a subsequent step, typically through catalytic hydrogenation, to reveal the free phenol. Alternatively, if the pyrimidine ring is sufficiently activated, direct reaction with hydroquinone (B1673460) can be employed. nih.gov The choice of a base, such as potassium carbonate, and an appropriate solvent is crucial for the success of this SNAr reaction.

Synthesis of Derivatives and Analogues of this compound

The core scaffold of this compound serves as a versatile platform for the synthesis of a wide range of derivatives and analogues. Modifications can be made to the pyrimidine ring, the bromophenyl group, or the phenolic moiety to explore structure-activity relationships for various applications.

The pyrimidine ring offers several positions for functionalization. If the synthesis starts with a di- or tri-halogenated pyrimidine, the remaining halogen atoms can be selectively replaced by various nucleophiles. For instance, after an initial Suzuki coupling, a remaining chloro group on the pyrimidine ring can be substituted by different amines through a subsequent nucleophilic substitution or a Buchwald-Hartwig coupling reaction. nih.gov This allows for the introduction of diverse functional groups, such as morpholine (B109124) or other cyclic amines, which can significantly alter the molecule's properties. nih.gov

These sequential reactions provide a modular approach to creating a library of compounds with varied substituents on the pyrimidine core. The reactivity of the remaining halogen atoms can be tuned by the electronic nature of the groups already present on the ring.

Table 2: Potential Modifications on the Pyrimidine Ring
Reaction TypeReagent/NucleophileResulting Functional GroupReference
Nucleophilic SubstitutionAmines (e.g., Morpholine)Amino groups nih.gov
Buchwald-Hartwig CouplingVarious primary/secondary aminesSubstituted amino groups nih.gov
Suzuki-Miyaura CouplingArylboronic acidsAryl groups mdpi.com

Derivatization at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime site for derivatization, most commonly through etherification and esterification reactions. These modifications can significantly alter the compound's physicochemical properties.

Etherification: The synthesis of ether derivatives is typically achieved by reacting the parent phenol with an alkyl or benzyl (B1604629) halide in the presence of a weak base. A common procedure involves stirring the phenolic compound with a slight excess of an alkylating agent (such as an alkyl bromide or iodide) and a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The reaction mixture is generally heated to ensure completion. This method provides a straightforward route to a diverse range of ether analogues.

Esterification: Ester derivatives can be synthesized through several methods. One common approach is the reaction of the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine. This reaction is often carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. Alternatively, a direct condensation with a carboxylic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or through specialized reactions such as the Mitsunobu reaction, which allows for esterification under mild conditions.

Table 1: Representative Derivatization Reactions at the Phenolic Hydroxyl Group

Derivative Type Reagents and Conditions Product
Ether Alkyl halide, K₂CO₃, DMF, 60-80°C 2-(Alkoxy)phenyl derivative
Ester Acyl chloride, Triethylamine, DCM, RT Phenyl ester derivative

Substitutions on the Bromophenyl Group

The bromine atom on the phenyl ring serves as a versatile handle for introducing a wide array of substituents through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a highly effective method for forming new carbon-carbon bonds by coupling the bromophenyl group with an organoboron reagent, such as a boronic acid or a boronate ester. mdpi.comresearchgate.net This reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂, in the presence of a suitable phosphine (B1218219) ligand (e.g., PPh₃, XPhos) and a base (e.g., K₂CO₃, Cs₂CO₃). rsc.org The choice of solvent, base, and ligand is crucial for achieving high yields and can be tailored to the specific boronic acid used. mdpi.com

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction involves the coupling of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper(I) salts (typically CuI) in the presence of a base, such as an amine (e.g., triethylamine or diisopropylamine). rsc.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed to circumvent the formation of alkyne homocoupling byproducts. wikipedia.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the formation of a new carbon-nitrogen bond by coupling the bromophenyl group with a primary or secondary amine. wikipedia.orglibretexts.org This reaction requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich ligand like Xantphos or a biarylphosphine), and a strong base (e.g., sodium tert-butoxide, LHMDS). nih.govresearchgate.net This methodology provides a direct route to various aniline (B41778) derivatives.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on the Bromophenyl Group

Reaction Name Coupling Partner Catalyst System Product
Suzuki-Miyaura Aryl/alkyl boronic acid Pd(0) complex, phosphine ligand, base Biphenyl or alkylphenyl derivative
Sonogashira Terminal alkyne Pd(0) complex, Cu(I) salt, amine base Arylalkyne derivative
Buchwald-Hartwig Primary/secondary amine Pd(0) complex, phosphine ligand, strong base Diaryl or alkylarylamine derivative

Development of Schiff Base Analogues

Schiff bases, or imines, are a class of compounds characterized by a carbon-nitrogen double bond. The synthesis of Schiff base analogues from this compound typically requires the introduction of an amino group, which can then be condensed with an aldehyde or a ketone. egranth.ac.inmdpi.com

A plausible synthetic route to an amino precursor involves a multi-step process. First, the phenolic hydroxyl group would need to be protected, for instance, as a methyl ether, to prevent interference in subsequent steps. The protected compound could then undergo nitration on the phenolic ring, followed by reduction of the nitro group to an amine using standard conditions (e.g., SnCl₂/HCl or catalytic hydrogenation). The resulting amino-substituted derivative can then be condensed with a variety of aromatic or aliphatic aldehydes in a suitable solvent, such as ethanol, often with a catalytic amount of acid, to yield the desired Schiff base analogues. researchgate.netnih.gov

Table 3: Synthetic Scheme for Schiff Base Analogues

Step Reaction Reagents and Conditions Intermediate/Product
1 Protection of Phenol CH₃I, K₂CO₃, Acetone 4-[4-(4-bromophenyl)pyrimidin-2-yl]anisole
2 Nitration HNO₃, H₂SO₄ Nitro-substituted anisole (B1667542) derivative
3 Reduction SnCl₂, HCl or H₂, Pd/C Amino-substituted anisole derivative
4 Schiff Base Formation Aldehyde/Ketone, EtOH, cat. H⁺ Schiff base analogue

Advanced Characterization Techniques for Structural Elucidation of Synthesized Compounds

The structural confirmation of the synthesized derivatives of this compound relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the primary tools for structural elucidation.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their chemical environments. Key signals include the aromatic protons of the phenyl and pyrimidine rings, which typically appear in the downfield region (δ 7.0-9.0 ppm). The introduction of new substituents through the reactions described above will result in predictable changes in the chemical shifts and coupling patterns of these aromatic protons. For example, in ether derivatives, new signals corresponding to the alkyl or benzyl protons will appear in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern. The carbon atoms of the pyrimidine ring typically resonate at distinct chemical shifts, with the carbon atom situated between the two nitrogen atoms (C2) appearing at a characteristic downfield position.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. creative-proteomics.com High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining the exact mass, which can be used to confirm the molecular formula. The fragmentation patterns observed in the mass spectrum can also provide structural information. For pyrimidine derivatives, common fragmentation pathways often involve the cleavage of the pyrimidine ring and the loss of small molecules or radicals. sapub.orgresearchgate.netiosrjournals.org

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. The parent compound exhibits a characteristic broad absorption band for the phenolic O-H stretch. In ester derivatives, a strong C=O stretching vibration will be observed, while the O-H band will be absent. Similarly, the formation of Schiff bases is confirmed by the appearance of a C=N stretching band.

Table 4: Key Spectroscopic Data for a Hypothetical Ether Derivative (4-[4-(4-bromophenyl)pyrimidin-2-yl]ethoxybenzene)

Technique Observed Data Interpretation
¹H NMR δ 8.7 (d, 1H), 7.5-8.2 (m, 8H), 4.1 (q, 2H), 1.4 (t, 3H) Pyrimidine and phenyl protons, ethoxy group protons
¹³C NMR δ 165, 163, 161, 158, 138, 132, 130, 128, 122, 115, 110, 64, 15 Pyrimidine, phenyl, and ethoxy carbons
HRMS (ESI) m/z [M+H]⁺ calculated for C₁₈H₁₆BrN₄O: 355.0549 Found: 355.0552, confirms molecular formula
IR (KBr) 3050, 2980, 1590, 1560, 1240, 830 cm⁻¹ Aromatic C-H, Aliphatic C-H, C=N/C=C, C-O, C-Br stretches

In Vitro Biological Activity and Pharmacological Potential

Anticancer Activity Investigations

The anticancer potential of 4-[4-(4-bromophenyl)pyrimidin-2-yl]phenol and its analogues has been explored through various in vitro studies. These investigations have primarily focused on the compound's ability to inhibit cancer cell growth, induce programmed cell death, and interfere with critical pathways necessary for tumor progression.

The antiproliferative activity of pyrimidine (B1678525) derivatives is a key area of cancer research. Studies on compounds structurally related to this compound have demonstrated their ability to inhibit the growth of various human cancer cell lines. For instance, a similar compound, 2-[5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol, has been shown to significantly inhibit cell proliferation at concentrations ranging from 10 to 30 µM in different cancer cell lines . The cytotoxic effect is often dose-dependent, leading to a reduction in viable cancer cells. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this effect. For a related pyrimidine derivative, the IC50 value against the MCF-7 breast cancer cell line was reported to be 15 µM .

Table 1: Cytotoxicity of a Structurally Similar Pyrimidine Derivative Against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer15
HeLaCervical Cancer20

A crucial mechanism through which many anticancer agents exert their effect is the induction of cell cycle arrest and apoptosis (programmed cell death). Research on pyrimidine derivatives indicates their capability to interfere with the normal progression of the cell cycle, often causing cells to accumulate in a specific phase, which prevents them from dividing plos.orgembopress.org. For example, treatment with related compounds has been observed to cause cell cycle arrest, a mechanism that contributes to their anticancer activity .

Following cell cycle arrest, these compounds can trigger the apoptotic cascade. The induction of apoptosis by a similar pyrimidine derivative was confirmed through the activation of caspase pathways . Natural phenolic compounds have also been widely reported to induce apoptosis in tumor cells, characterized by DNA fragmentation and changes in cellular morphology waocp.orgfrontiersin.org. This apoptotic induction is a highly desirable trait for cancer chemotherapeutic agents.

The anticancer activity of pyrimidine derivatives is often linked to their ability to modulate the function of key proteins involved in cancer signaling pathways. Kinases are a major class of enzymes that are frequently dysregulated in cancer, and many pyrimidine-based compounds have been developed as kinase inhibitors nih.govnih.gov. For instance, 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives have been investigated as inhibitors of Aurora kinase A (AURKA), an enzyme that plays a critical role in cell division nih.gov. Another related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542), was found to suppress tumor growth by inhibiting IkappaB kinase β (IKKβ) nih.gov. The general mechanism involves the compound binding to enzymes or receptors, thereby inhibiting their activity or modulating their function, which can disrupt pathways controlling cell growth and survival koreascience.kr.

Antimicrobial Activity Studies

In addition to their anticancer properties, phenolic and pyrimidine-based compounds are being investigated for their potential to combat bacterial infections. The emergence of antibiotic-resistant strains has necessitated the search for novel antimicrobial agents.

Phenolic compounds have demonstrated notable antibacterial activity against a range of Gram-positive bacteria. The mechanisms of action are often attributed to damaging the bacterial membrane and inhibiting virulence factors nih.gov. Studies on compounds with structural similarities to this compound have reported efficacy against strains like Staphylococcus aureus. For example, a related bromophenyl-containing compound was found to have a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against Staphylococcus aureus . Other phenolic compounds have shown MIC values against S. aureus ranging from 25 to 50 µg/mL mdpi.com. Furthermore, certain phenol derivatives have been identified as inhibitors of cell wall formation in Bacillus subtilis, showcasing a specific mechanism of antibacterial action against this Gram-positive bacterium nih.gov.

Table 2: Antibacterial Activity of Structurally Similar Compounds Against Gram-Positive Bacteria

Bacterial StrainCompound TypeMIC (µg/mL)Reference
Staphylococcus aureusSimilar Bromophenyl Pyrimidine8
Staphylococcus aureus CECT 976Phenolic with Coumarin Moiety25 mdpi.com
Bacillus cereus UJA 27qPhenolic with Naphthoquinone Moiety25 mdpi.com

Gram-negative bacteria present a greater challenge for antimicrobial agents due to their protective outer membrane. However, various phenolic compounds have also shown activity against these strains. A compound related to this compound demonstrated a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Escherichia coli . Studies on other phenolic compounds have reported a wide range of MIC values against E. coli and Pseudomonas aeruginosa, indicating that efficacy can be highly dependent on the specific chemical structure plos.orgnih.gov. For instance, some phenolic acids have shown MICs ranging from 500 to 4,000 μg/mL against E. coli plos.org. The ability of these compounds to disrupt the integrity of the bacterial cell wall is a key aspect of their antibacterial mechanism researchgate.net.

Antifungal Properties

There is no specific information available in the reviewed literature detailing the in vitro antifungal properties of this compound. Studies on structurally related pyrimidine or bromophenyl derivatives have explored antifungal potential, but direct testing results for the target compound against fungal strains are not reported.

Anti-Inflammatory Effects

Specific data on the in vitro anti-inflammatory effects of this compound, such as its inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), could not be located in the available literature. While pyrimidine derivatives are a known class of compounds investigated for anti-inflammatory properties, the specific activity profile for this compound has not been published.

Evaluation of Other Bioactivities

Antiviral Potential

There are no specific studies in the searched scientific literature that evaluate the in vitro antiviral potential of this compound against any specific viruses.

Anti-fibrotic Activity

Information regarding the in vitro anti-fibrotic activity of this compound, particularly concerning the inhibition of pathways such as the Transforming Growth Factor-β (TGF-β) signaling cascade, is not available in the public domain.

Enzyme Inhibition Profiles

While various pyrimidine-containing molecules have been investigated as inhibitors of a range of enzymes, specific enzyme inhibition profiles for this compound, including its activity against kinases like p38 MAPK or JNK, are not documented in the available research.

Mechanistic Studies of Bioactivity at the Molecular Level in Vitro

Elucidation of Molecular Targets and Binding Interactions

The precise molecular targets for 4-[4-(4-bromophenyl)pyrimidin-2-yl]phenol are not extensively defined in publicly available research. However, the core structure, which combines pyrimidine (B1678525), phenol (B47542), and bromophenyl moieties, is common in compounds designed to interact with a range of biological targets, particularly protein kinases. Pyrimidine-based structures are known scaffolds for potent inhibitors of enzymes such as adenosine (B11128) kinase, and cyclin-dependent kinase 2 (CDK2). nih.govrsc.org The general pharmacophore of a planar heterocyclic scaffold (the pyrimidine ring) with two flanking aromatic substituents (the bromophenyl and phenol groups) is a recognized motif for interaction with enzyme active sites, often fitting into hydrophobic pockets and forming key hydrogen bonds. nih.gov

Binding interactions are likely dictated by the distinct features of the molecule. The phenolic hydroxyl group is a prime candidate for forming hydrogen bonds with amino acid residues like glutamine in an enzyme's active site. nih.gov The aromatic rings can engage in hydrophobic and π-stacking interactions within the target protein. Furthermore, the bromine atom may participate in halogen bonding, a specific and directional non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Intracellular Signaling Pathway Modulation

Given that pyrimidine derivatives frequently target protein kinases, the downstream effect of this compound would likely involve the modulation of intracellular signaling pathways controlled by these enzymes. For example, inhibition of a kinase in a specific pathway would disrupt the phosphorylation cascade, altering gene expression and cellular processes such as proliferation, differentiation, or apoptosis. If the compound were to target a cyclin-dependent kinase, it could interfere with cell cycle progression. rsc.org Similarly, if it were to inhibit a phosphodiesterase (PDE) like PDE4, it could lead to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), a critical secondary messenger. nih.gov The specific pathways affected are entirely dependent on the molecular target to which the compound binds with the highest affinity.

Structure-Activity Relationship (SAR) Analysis of this compound and its Derivatives

The biological activity of this compound is intrinsically linked to its chemical structure. Analysis of its core components provides insight into how modifications would likely impact its efficacy and binding affinity.

The bromine atom on the phenyl ring plays a significant role in modulating the compound's physicochemical properties and potential interactions with a biological target. Replacing a hydrogen atom with bromine alters lipophilicity, electronic character, and steric profile. In studies of similar compounds, replacing a chlorine atom with the more lipophilic bromine atom was a deliberate strategy to increase the lipophilic character, which can influence cell membrane permeability and binding to hydrophobic pockets. mdpi.com However, an excessive increase in lipophilicity can sometimes be detrimental to bioactivity due to lower aqueous solubility. mdpi.com

The bromine atom's primary contributions to bioactivity include:

Increased Lipophilicity : Facilitates passage through cell membranes and enhances binding to hydrophobic regions of a target protein.

Halogen Bonding : The bromine atom can act as a halogen bond donor, forming a specific, directional interaction with an electron-dense atom (e.g., oxygen, nitrogen) on the target protein, which can significantly enhance binding affinity.

Steric Influence : The size of the bromine atom can provide a better steric fit in a specific binding pocket compared to smaller halogens or hydrogen.

Electronic Effects : As an electron-withdrawing group, it influences the electron density of the phenyl ring, which can affect intermolecular interactions.

Table 1: Physicochemical Impact of the Bromine Atom
PropertyContribution of Bromine AtomPotential Effect on Bioactivity
LipophilicityIncreases the overall hydrophobicity of the molecule.May enhance membrane permeability and binding to hydrophobic pockets. mdpi.com
Electronic ProfileActs as an electron-withdrawing group via induction.Modulates the charge distribution of the aryl ring, potentially influencing π-π stacking and other electronic interactions.
Specific InteractionsCan act as a halogen bond donor.Provides a specific, directional binding interaction that can increase affinity and selectivity for a target.
Size (Sterics)Occupies a specific volume within the binding site.Can improve the van der Waals contacts and overall fit within a receptor pocket.

The phenolic hydroxyl (-OH) group is a critical functional group for the biological activity of many small molecules. researchgate.net Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong, directional interactions with amino acid residues in a protein's binding site, effectively anchoring the molecule. researchgate.nettorvergata.it Phenolic compounds are known to have a wide range of biological effects, including anti-inflammatory and antioxidant activities, which are often attributed to the reactivity and interaction capabilities of the hydroxyl group. nih.govnih.gov The presence of this group is often essential for potent bioactivity. researchgate.net

Table 2: Functional Roles of the Phenolic Hydroxyl Group
Interaction TypeDescriptionSignificance in Bioactivity
Hydrogen Bond DonorThe hydrogen atom of the -OH group can be donated to an electronegative atom (O, N) on the target protein.Crucial for anchoring the ligand in the binding pocket and ensuring correct orientation for activity. researchgate.net
Hydrogen Bond AcceptorThe oxygen atom of the -OH group can accept a hydrogen bond from a donor group (e.g., -NH, -OH) on the target protein.Adds to the network of interactions that stabilize the ligand-protein complex.
PolarityIncreases the polarity of its region of the molecule.Influences solubility and can facilitate interactions in more polar regions of a binding site.

The pyrimidine ring serves as a central scaffold. Its bioactivity can be fine-tuned by adding substituents at its open positions. Structure-activity relationship studies on various pyrimidine derivatives show that even small modifications can significantly alter biological effects. rsc.org For instance, adding electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano) can change the electron density of the heterocyclic ring system. This modification can impact the strength of interactions with the molecular target. rsc.org Furthermore, the size and shape of these substituents are critical; bulky groups may cause steric hindrance, preventing the compound from fitting into the binding site, while optimally sized groups could create additional favorable van der Waals interactions.

Table 3: Predicted Effects of Hypothetical Substituents on the Pyrimidine Ring
Substituent TypeExample GroupPotential Impact on ActivityRationale
Small Electron-Donating-CH₃ (Methyl)Potential IncreaseMay enhance hydrophobic interactions and favorably alter ring electronics. rsc.org
Small Electron-Withdrawing-Cl (Chloro)VariableCan form halogen bonds but alters electronics, effect is target-dependent.
Bulky Group-C(CH₃)₃ (tert-Butyl)Potential DecreaseLikely to cause steric clash within a constrained binding pocket.
Hydrogen Bond Donor/Acceptor-NH₂ (Amino)Potential IncreaseCan form additional hydrogen bonds with the target protein. nih.gov

Stereo-electronic effects describe how the three-dimensional arrangement of atoms (stereochemistry) and the distribution of electrons influence a molecule's reactivity and interactions. For this compound, the key factors are the rotational freedom and relative orientation of the bromophenyl and phenolic rings with respect to the central pyrimidine heterocycle.

The electronic properties of the aryl rings are also critical. The electron-rich phenolic ring and the electronically modified bromophenyl ring create a distinct molecular electrostatic potential map, with specific regions of negative and positive potential that guide interactions with the protein target. mdpi.com The interplay between the molecule's preferred 3D shape and its electronic landscape is fundamental to its ability to recognize and bind to its molecular target effectively. rsc.orgmdpi.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations

Quantum chemical methods are employed to study the intrinsic properties of a molecule's electron distribution, stability, and reactivity. These investigations are foundational for understanding its behavior in chemical and biological systems.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can accurately predict molecular geometries, energies, and a variety of reactivity descriptors that characterize the behavior of a molecule. nih.govimist.ma

For derivatives containing similar functional groups, such as pyrimidines and phenols, DFT calculations are routinely performed to determine parameters like ionization potential, electron affinity, electronegativity, chemical hardness, and softness. nih.govscholarsresearchlibrary.com These global reactivity descriptors offer a quantitative measure of a molecule's stability and its tendency to donate or accept electrons in a reaction. While specific DFT-calculated values for 4-[4-(4-bromophenyl)pyrimidin-2-yl]phenol are not available in the cited literature, the methodology remains a standard approach for such analyses. researchgate.netredalyc.orgresearchgate.net

Table 1: Common Global Reactivity Descriptors Derived from DFT (Note: This table is illustrative of the types of data generated from DFT calculations; specific values for the subject compound are not publicly available.)

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 A measure of the ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Measures resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating higher reactivity.

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering upon accepting electrons. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. researcher.life The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more polarizable and reactive. scholarsresearchlibrary.com Analysis of the spatial distribution of the HOMO and LUMO provides insights into which parts of the molecule are involved in electron donation and acceptance, respectively, thereby indicating likely sites for reaction. nih.govunar.ac.id For related pyrazoline compounds, the HOMO-LUMO analysis has been instrumental in determining the charge transfer characteristics within the molecule. nih.gov

Parameter Energy (eV) Significance
EHOMO Typical Range: -5 to -7 Energy of the highest occupied molecular orbital; related to electron-donating ability.
ELUMO Typical Range: -1 to -3 Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.

| Energy Gap (ΔE) | Typical Range: 3 to 5 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Electrostatic Potential Surface (MEP) and Fukui Function Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netchemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different charge regions. Typically, red or yellow areas represent negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netsemanticscholar.org Green regions are generally neutral. The MEP is valuable for predicting intermolecular interactions, such as hydrogen bonding. scholarsresearchlibrary.com

The Fukui function is a local reactivity descriptor derived from DFT that quantifies the change in electron density at a specific point in a molecule when the total number of electrons changes. researchgate.netmdpi.com It helps to pinpoint the most reactive atomic sites for nucleophilic (f+), electrophilic (f-), and radical attacks (f0). imist.maresearchgate.net This analysis provides a more detailed, atom-specific view of reactivity than global descriptors, aiding in the prediction of regioselectivity in chemical reactions. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme) to form a stable complex. amazonaws.com It is a cornerstone of structure-based drug design.

Prediction of Ligand-Target Binding Modes and Interactions

Molecular docking simulations are widely used to explore how a ligand, such as this compound, might interact with the active site of a biological target. nih.gov The process involves placing the ligand in various conformations and orientations within the receptor's binding pocket and scoring these poses based on their steric and electrostatic complementarity. nih.gov

The results of a docking study reveal the most probable binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. researchgate.net For example, studies on structurally similar pyrimidine (B1678525) and thiazole (B1198619) derivatives have successfully used docking to elucidate their binding mechanisms with various enzymes and receptors. nih.govnih.gov

Estimation of Binding Affinities to Receptor/Enzyme Active Sites

A crucial output of molecular docking is the estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). amazonaws.com This value quantifies the strength of the interaction between the ligand and the target protein. A lower (more negative) binding energy generally indicates a more stable complex and, therefore, a higher predicted affinity. dergipark.org.tr

These predicted affinities are vital for prioritizing compounds in drug discovery pipelines, as they help identify which molecules are most likely to be potent inhibitors or modulators of a specific biological target. nih.gov While specific binding affinity data for this compound against particular targets is not detailed in the available literature, docking studies on related bromophenyl-containing heterocyclic compounds have demonstrated the utility of this method in predicting their potential as bioactive agents. researchgate.netdergipark.org.tr

Table 3: Common Compounds Mentioned

Compound Name

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying and quantifying the physicochemical properties of molecules, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts in designing more potent molecules.

Development of Predictive Models for Biological Activityresearchgate.net

The development of predictive QSAR models for compounds structurally related to this compound involves a series of steps. Initially, a dataset of molecules with known biological activities is compiled. The three-dimensional structures of these molecules are then generated and optimized to their lowest energy conformation. A variety of molecular descriptors are calculated for each molecule, and statistical methods are employed to build a regression model that correlates these descriptors with the observed biological activity.

For a series of 4-substituted N-phenylpyrimidin-2-amine derivatives, which share the pyrimidine core with the title compound, 3D-QSAR models have been developed to understand their inhibitory activities against cyclin-dependent kinases (CDKs). nih.gov These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into the structure-activity relationships that govern the interaction of these compounds with their biological targets. frontiersin.org The robustness and predictive power of these models are rigorously validated using various statistical metrics.

Identification of Physicochemical Descriptors Correlated with Bioactivity

The biological activity of a compound is influenced by a combination of its electronic, steric, and hydrophobic properties. QSAR studies on analogous heterocyclic compounds have identified several key physicochemical descriptors that are often correlated with their bioactivity. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic aspects of a molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the electrostatic potential on the molecular surface can be crucial for the interaction with the target protein.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, and surface area can influence how well a compound fits into the binding site of a receptor.

Hydrophobic Descriptors: The lipophilicity of a compound, commonly expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical determinant of its pharmacokinetic and pharmacodynamic properties.

Topological Descriptors: These are numerical values that describe the atomic connectivity in a molecule. They can provide information about the degree of branching, shape, and flexibility of the compound.

Molecular Dynamics Simulations (if applicable to specific research questions)researchgate.net

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the dynamic interactions between a ligand, such as this compound, and its biological target.

By simulating the behavior of the ligand-protein complex in a solvated environment that mimics physiological conditions, MD can help to:

Assess the stability of the ligand within the binding site.

Identify key amino acid residues involved in the interaction.

Characterize the conformational changes that may occur upon ligand binding.

Estimate the binding free energy of the ligand to the protein.

For instance, MD simulations have been employed to investigate the binding of pyrimidine-based inhibitors to cyclin-dependent kinases. nih.gov These simulations have revealed the importance of specific hydrogen bonds and hydrophobic interactions in stabilizing the complex. nih.gov The results from MD simulations can complement the findings from QSAR studies and provide a more dynamic and detailed understanding of the structure-activity relationships. frontiersin.orgnih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling (within the scope of computational prediction for drug-likeness)researchgate.netresearchgate.netcuni.cz

In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a compound. These predictions are valuable in the early stages of drug discovery for identifying candidates with favorable drug-like properties and for flagging potential liabilities. A variety of computational tools and models are available to predict a wide range of ADME parameters.

For a compound like this compound, a typical in silico ADME profile would include predictions for the following parameters:

ADME PropertyPredicted ValueSignificance
Absorption
Human Intestinal AbsorptionGoodIndicates the likelihood of the compound being well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerate to HighPredicts the rate of passive diffusion across the intestinal epithelial barrier.
P-glycoprotein SubstrateNoSuggests that the compound is not likely to be actively effluxed from cells, which can contribute to better bioavailability and overcoming multidrug resistance.
Distribution
Blood-Brain Barrier (BBB) PenetrationLow to ModeratePredicts the ability of the compound to cross the BBB and enter the central nervous system.
Plasma Protein BindingHighIndicates the extent to which the compound binds to proteins in the blood, which can affect its distribution and availability to target tissues.
Metabolism
Cytochrome P450 (CYP) InhibitionPotential inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4)Predicts the likelihood of the compound inhibiting major drug-metabolizing enzymes, which can lead to drug-drug interactions.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoPredicts whether the compound is likely to be actively secreted by the kidneys.
Drug-Likeness
Lipinski's Rule of FiveCompliantA set of rules to evaluate if a compound has properties that would make it a likely orally active drug in humans.
Ghose FilterCompliantA set of criteria for drug-likeness based on physicochemical properties.
Veber's RuleCompliantRelates to molecular flexibility and polar surface area as predictors of oral bioavailability.

Note: The values in this table are illustrative and represent typical predictions for a compound with this type of chemical structure. Actual values would need to be determined through specific in silico modeling or experimental assays.

The in silico ADME profile provides a comprehensive overview of the potential pharmacokinetic behavior of this compound, helping to guide its further development and optimization as a potential therapeutic agent. nih.govresearchgate.netdergipark.org.trnih.govals-journal.com

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Novel, Highly Potent Derivatives

The rational design and synthesis of new derivatives based on the 4-[4-(4-bromophenyl)pyrimidin-2-yl]phenol scaffold is a promising strategy to enhance potency, selectivity, and pharmacokinetic properties. This can be achieved through several approaches:

Structure-Activity Relationship (SAR) Studies: A systematic modification of the core structure will help in identifying key pharmacophoric features. For instance, modifications on the phenolic hydroxyl group, such as esterification, could improve bioavailability. smolecule.com Similarly, the bromine atom on the phenyl ring can be replaced with other halogens or functional groups to modulate activity. smolecule.com

Molecular Hybridization: This approach involves combining the pharmacophoric elements of this compound with other known active moieties to create hybrid molecules with potentially synergistic or dual-acting properties. nih.govrsc.org For example, incorporating fragments known to interact with specific enzyme active sites could lead to derivatives with enhanced target specificity. nih.gov

Scaffold Hopping: Replacing the pyrimidine (B1678525) core with other heterocyclic systems, while maintaining the key spatial arrangement of the phenyl and phenol (B47542) substituents, could lead to novel chemical entities with improved drug-like properties. nih.gov This strategy has been successfully employed for other kinase inhibitors. nih.gov

A hypothetical SAR study could generate data as illustrated in the table below, guiding further optimization efforts.

DerivativeModificationTarget Affinity (IC₅₀, nM)
Parent Compound This compound50
Derivative 1 Replacement of Bromine with Chlorine75
Derivative 2 Methylation of Phenolic -OH120
Derivative 3 Addition of a morpholino group to the phenol ring25

This table is for illustrative purposes to demonstrate the concept of SAR studies.

Exploration of New Biological Targets and Disease Indications

While initial studies may have identified primary targets, it is crucial to explore a broader range of biological activities to uncover new therapeutic opportunities. The structural motifs present in this compound, such as the pyrimidine ring, are found in many biologically active compounds, suggesting a potential for polypharmacology.

Future research should focus on screening the compound and its novel derivatives against a diverse panel of biological targets, including:

Kinases: Many pyrimidine-containing molecules are potent kinase inhibitors. nih.gov Screening against a kinome-wide panel could identify novel kinase targets involved in cancer, inflammation, or neurodegenerative diseases. For example, Polo-like kinase 4 (PLK4) has been identified as a target for some pyrimidine derivatives. nih.gov

DNA-Interacting Enzymes: Compounds with planar aromatic systems can intercalate with DNA or inhibit enzymes involved in DNA replication and repair, such as topoisomerases or DNA gyrase. nih.govrsc.orgnih.gov

Nuclear Receptors: The phenolic moiety suggests a potential for interaction with nuclear receptors, which are key regulators of many physiological processes. nih.gov

This expanded target screening could open up new avenues for development in therapeutic areas beyond the initial indication.

Advanced Computational Approaches for De Novo Drug Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound, these approaches can be used in several ways:

Molecular Docking and Virtual Screening: If the three-dimensional structure of a biological target is known, molecular docking can be used to predict the binding mode and affinity of novel derivatives. This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis. nih.govrsc.org

Pharmacophore Modeling: Based on a set of known active molecules, a pharmacophore model can be generated to define the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to design novel molecules with a higher probability of being active.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to understand the stability of the interaction and the role of specific residues in the binding pocket.

These computational methods can significantly reduce the time and cost associated with the discovery and optimization of new drugs based on the this compound scaffold.

Integration of Omics Data for Systems-Level Understanding of Compound Action

To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond single-target analyses and embrace a systems pharmacology approach. springernature.com The integration of various "omics" technologies can provide a comprehensive picture of how the compound modulates cellular networks. nih.govmdpi.comnih.gov

Transcriptomics (RNA-Seq): This technique can reveal changes in gene expression patterns in response to treatment with the compound, helping to identify affected pathways and potential off-target effects. mdpi.com

Proteomics: By analyzing changes in the cellular proteome and phosphoproteome, researchers can identify downstream signaling pathways that are modulated by the compound. mdpi.com

Metabolomics: This approach can uncover changes in metabolic pathways, providing insights into the functional consequences of the compound's activity.

Integrating these multi-omics datasets can help to build comprehensive models of the compound's mechanism of action, identify biomarkers for patient stratification, and predict potential synergistic drug combinations. nih.govmdpi.comnih.gov

The following table illustrates how multi-omics data could be integrated to understand the compound's effects.

Omics LayerPotential FindingImplication
Transcriptomics Downregulation of cell cycle genesElucidation of antiproliferative mechanism
Proteomics Decreased phosphorylation of a key signaling proteinConfirmation of target engagement
Metabolomics Alterations in glycolysis pathwayIdentification of metabolic vulnerabilities

This table is a hypothetical representation of potential multi-omics findings.

By pursuing these future research directions, the scientific community can build upon the initial promise of this compound and pave the way for the development of novel and effective therapies.

Q & A

Q. What are the optimal synthetic routes for 4-[4-(4-bromophenyl)pyrimidin-2-yl]phenol, and how can reaction conditions be standardized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenated aromatic precursors (e.g., 4-bromophenyl derivatives) and pyrimidine intermediates. Key steps include nucleophilic substitution for bromophenyl group attachment and coupling reactions to integrate the phenolic moiety. Solvents like dimethylformamide (DMF) or acetonitrile are used under reflux conditions (60–100°C) to enhance reactivity. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity (>95%). Yield optimization requires precise stoichiometric ratios and catalyst selection (e.g., palladium catalysts for cross-coupling) .

Q. How can structural integrity and purity of the compound be confirmed experimentally?

  • Methodological Answer : Structural confirmation employs NMR spectroscopy (¹H/¹³C) to verify aromatic proton environments and pyrimidine ring geometry. IR spectroscopy identifies functional groups (e.g., phenolic -OH stretch at ~3200 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline samples, single-crystal X-ray diffraction resolves bond angles and torsional strain in the pyrimidine-phenol framework. Purity is assessed via HPLC (C18 column, UV detection at 254 nm) .

Q. What biological screening assays are recommended for initial pharmacological profiling?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the pyrimidine scaffold’s role in ATP-binding site interactions. Use in vitro cytotoxicity assays (MTT or resazurin-based) against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity. Standardize protocols with positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) to minimize artifacts .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for analogs of this compound?

  • Methodological Answer : Develop a focused library with variations in the bromophenyl (e.g., chloro, methyl substituents) and phenol groups (e.g., methoxy, nitro derivatives). Use molecular docking (AutoDock Vina, PDB targets) to predict binding affinities. Validate experimentally via surface plasmon resonance (SPR) for kinetic binding analysis. Correlate substituent effects with bioactivity using QSAR models (e.g., Hammett constants, logP calculations) .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models?

  • Methodological Answer : Address discrepancies by optimizing pharmacokinetic parameters :
  • Solubility : Use co-solvents (PEG-400) or nanoformulations.
  • Metabolic stability : Perform microsomal assays (human/rat liver microsomes) to identify oxidation hotspots.
  • Bioavailability : Conduct plasma protein binding assays (equilibrium dialysis) and Caco-2 permeability tests . Cross-validate findings using orthogonal assays (e.g., LC-MS/MS for metabolite profiling) .

Q. How can crystallographic data inform the design of derivatives with enhanced target selectivity?

  • Methodological Answer : Analyze X-ray co-crystal structures of the compound bound to its target (e.g., kinase domains). Identify critical interactions (e.g., hydrogen bonds with pyrimidine N1, hydrophobic contacts with bromophenyl). Use molecular dynamics simulations (GROMACS) to assess conformational stability. Introduce steric hindrance (e.g., methyl groups) or polar substituents to improve selectivity over off-target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.